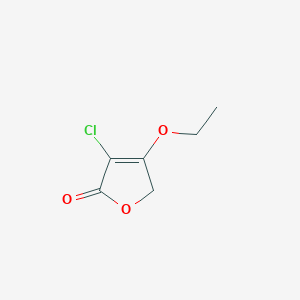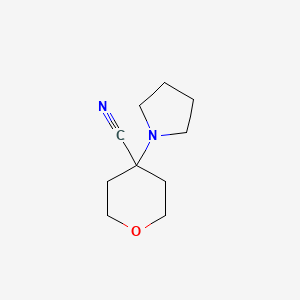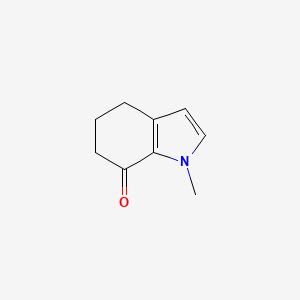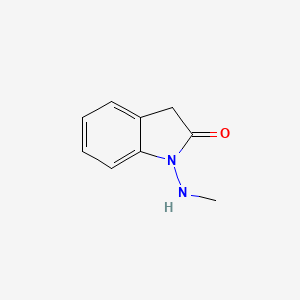![molecular formula C14H11NO B3346007 1H-Benz[f]indole, 1-acetyl- CAS No. 113311-40-3](/img/structure/B3346007.png)
1H-Benz[f]indole, 1-acetyl-
Overview
Description
1H-Benz[f]indole, 1-acetyl- is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry. The compound 1H-Benz[f]indole, 1-acetyl- features an indole core with an acetyl group attached, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benz[f]indole, 1-acetyl- can be synthesized through several methods, including:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles. For 1H-Benz[f]indole, 1-acetyl-, the specific ketone used would be acetophenone.
Palladium-Catalyzed Reactions: The use of palladium(II) acetate with bidentate ligands and a base like triethylamine under reflux conditions can efficiently produce indole derivatives.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Benz[f]indole, 1-acetyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Nitration: Nitro derivatives of 1H-Benz[f]indole, 1-acetyl-.
Oxidation: Oxidized forms such as carboxylic acids or aldehydes.
Reduction: Reduced forms such as alcohols or amines.
Scientific Research Applications
1H-Benz[f]indole, 1-acetyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive nature.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1H-Benz[f]indole, 1-acetyl- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The acetyl group may enhance its binding affinity or alter its metabolic stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activities.
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
5-Fluoro-1H-indole-2-carboxylic acid: Known for its antiviral properties.
Uniqueness: 1H-Benz[f]indole, 1-acetyl- stands out due to its specific acetyl group, which can modify its chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzo[f]indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10(16)15-7-6-13-8-11-4-2-3-5-12(11)9-14(13)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDZIQNZNZYLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC3=CC=CC=C3C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549309 | |
| Record name | 1-(1H-Benzo[f]indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113311-40-3 | |
| Record name | 1-(1H-Benzo[f]indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B3345947.png)

![1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole](/img/structure/B3345959.png)
![Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl-](/img/structure/B3345960.png)
![2-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B3345962.png)
![Methanamine, N-[(5-methyl-2-furanyl)methylene]-](/img/structure/B3345968.png)
![5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one](/img/structure/B3345974.png)

![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3345999.png)



